

Benchmarking Ncs-MP-noda Against Established Imaging Probes for PD-L1 Expression

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PD-L1 Imaging Probes

The ability to non-invasively quantify the expression of Programmed Death-Ligand 1 (PD-L1) is a critical need in the development of cancer immunotherapies. This guide provides a comparative overview of the performance of a peptide-based imaging probe utilizing the bifunctional chelator **Ncs-MP-noda**, against established antibody-based probes. The data presented is compiled from preclinical and clinical studies to aid researchers in selecting the appropriate imaging tools for their specific needs.

At a Glance: Ncs-MP-noda vs. Antibody-Based Probes

Ncs-MP-noda (also known as NODA-Bz-SCN) is a bifunctional chelator that, when conjugated to the peptide DK222 and radiolabeled with Fluorine-18 (as [18F]AlF-**Ncs-MP-noda**-DK222 or simply [18F]DK222), creates a potent PET imaging probe for PD-L1. This peptide-based probe offers a smaller molecular size compared to traditional monoclonal antibody-based probes, which may influence its pharmacokinetic and imaging characteristics.

Quantitative Performance Data







The following tables summarize key performance metrics for [18F]DK222 and established antibody-based PD-L1 PET imaging probes. Data has been collated from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Preclinical Performance in Tumor Models (% Injected Dose per Gram - %ID/g)



lmaging Probe	Chelator/La bel	Targeting Moiety	Tumor Model	Tumor Uptake (%ID/g) at Timepoint	Key Organ Biodistribut ion (%ID/g) at Timepoint
[18F]DK222	Ncs-MP- noda/[18F]Al F	DK222 Peptide	NSCLC (H2444)	1.12 ± 0.09 (in vitro, 30 min)[1]	Kidney: High (renal clearance)[1]
UC (BFTC909)	12.58 ± 4.38 (60 min)[1]	Muscle: Low, Blood: Low[1]			
UC (T24)	6.16 ± 3.28 (60 min)[1]	-	-		
[89Zr]Atezoliz umab	DFO/89Zr	Atezolizumab (anti-PD-L1 mAb)	Melanoma	13.92 ± 1.0 (unspecified time)[2]	Spleen: 19.95 ± 1.5, Liver: 6.79 ± 1.6, Kidney: 6.71 ± 0.3[2]
[89Zr]Nivolu mab	DFO/89Zr	Nivolumab (anti-PD-1 mAb)	Lung Cancer (humanized model)	2.46 ± 0.26 (3 h)[3]	Salivary Gland: High[3]
[89Zr]Pembro lizumab	DFO/89Zr	Pembrolizum ab (anti-PD-1 mAb)	Melanoma (A375M in humanized mice)	Modest Uptake[4]	Spleen, Lymph nodes, Bone marrow: High[4]
[89Zr]C4 antibody	DFO/89Zr	C4 (anti-PD- L1 mAb)	NSCLC (H1975)	~8 (48h)[5]	Liver: Persistent, Kidney: Low[5]
[89Zr]Fab C4	DFO/89Zr	C4 Fab fragment	NSCLC (H1975)	~6 (4h)[5]	Kidney: High retention[5]



Table 2: Clinical Performance of Antibody-Based Probes (Standardized Uptake Value - SUV)

lmaging Probe	Chelator/La bel	Targeting Moiety	Cancer Type	Tumor Uptake (SUVmean)	Key Organ Biodistribut ion (SUVmean)
[89Zr]Atezoliz umab	DFO/89Zr	Atezolizumab (anti-PD-L1 mAb)	Multiple	Heterogeneo us, but correlated with response[6]	Lymphoid tissues and sites of inflammation: High[6]
[89Zr]Nivolu mab	DFO/89Zr	Nivolumab (anti-PD-1 mAb)	NSCLC	Modest (5.8 ± 0.7 in spleen) [4]	Spleen: 5.8 ± 0.7[4]
[89Zr]Pembro lizumab	DFO/89Zr	Pembrolizum ab (anti-PD-1 mAb)	NSCLC	Higher in responding patients[7]	-

Experimental Protocols Radiosynthesis of [18F]DK222

The radiosynthesis of [18F]DK222 is performed using an automated synthesis module.[8]

- [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge.
- Complexation with Aluminum: The [18F]fluoride is eluted into a reaction vessel containing an aluminum chloride solution to form the [18F]AlF complex.
- Conjugation to DK222-NODA: The DK222 peptide, pre-conjugated with Ncs-MP-noda (DK-NODA), is added to the reaction vessel.



- Heating and Purification: The mixture is heated to facilitate the chelation of the [18F]AlF complex by the NODA moiety. The final product, [18F]DK222, is then purified using solid-phase extraction (SPE).[8]
- Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.[8]

PET Imaging with [18F]DK222 in Xenograft Models

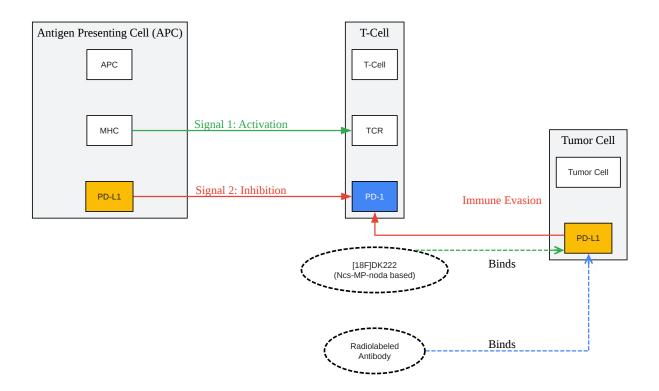
The following is a general protocol for PET imaging in mice bearing human tumor xenografts.[1]

- Animal Model: Severe-combined immunodeficient (SCID) or other immunocompromised mice are subcutaneously inoculated with human cancer cells expressing varying levels of PD-L1. Tumors are allowed to grow to a suitable size.
- Radiotracer Injection: Mice are intravenously injected with a specified dose of [18F]DK222 (e.g., ~200 μCi).[1]
- PET/CT Imaging: At a designated time point post-injection (e.g., 60 minutes), mice are
 anesthetized and placed in a PET/CT scanner. A CT scan is first acquired for anatomical
 reference, followed by a PET scan for functional imaging.[1]
- Image Analysis: The PET and CT images are co-registered. Regions of interest (ROIs) are
 drawn over the tumor and various organs to quantify the radiotracer uptake, typically
 expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]
- Biodistribution Studies (Optional): Following imaging, mice can be euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to confirm the imaging data.

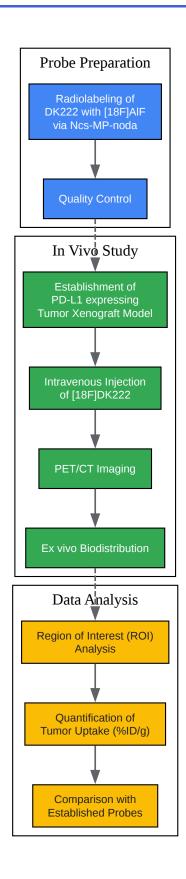
Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams are provided.









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References

- 1. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antibody-PET imaging of PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89Zr-labeled nivolumab for imaging of T-cell infiltration in a humanized murine model of lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Optimizing Immuno-PET Imaging of Tumor PD-L1 Expression: Pharmacokinetic, Biodistribution, and Dosimetric Comparisons of 89Zr-Labeled Anti-PD-L1 Antibody Formats. [escholarship.org]
- 6. 89Zr-atezolizumab imaging as a non-invasive approach to assess clinical response to PD-L1 blockade in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. An Optimized Radiosynthesis of [18F]DK222, a PET Radiotracer for Imaging PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
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